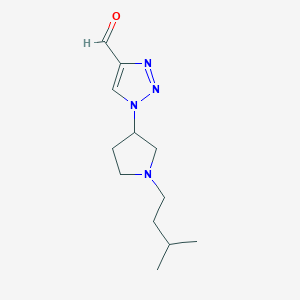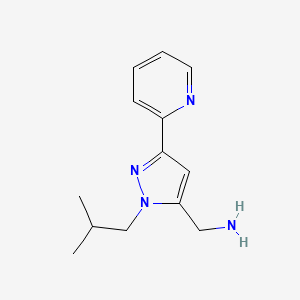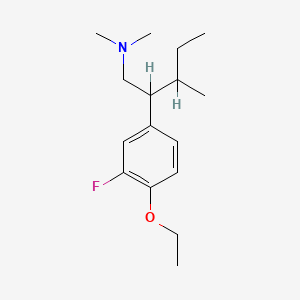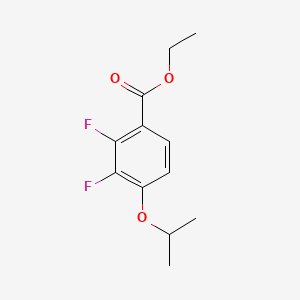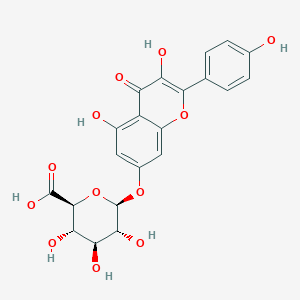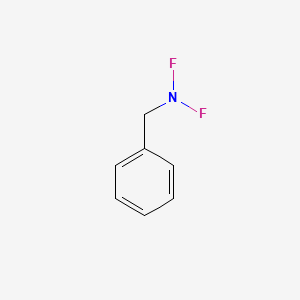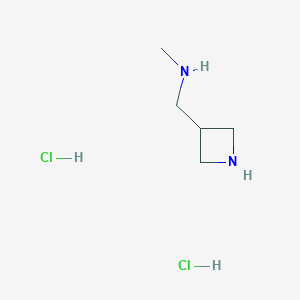
N-Methyl-3-azetidinemethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-azetidinemethanamine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-azetidinemethanamine dihydrochloride typically involves the reaction of N-methylazetidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The general reaction scheme is as follows:
N-Methylation of Azetidine: Azetidine is reacted with methyl iodide in the presence of a base such as potassium carbonate to form N-methylazetidine.
Formylation: N-methylazetidine is then reacted with formaldehyde in the presence of a reducing agent like sodium borohydride.
Hydrochloride Formation: The resulting product is treated with hydrogen chloride gas to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-azetidinemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-Methyl-3-azetidinemethanone.
Reduction: Formation of N-Methyl-3-azetidinemethanamine.
Substitution: Formation of N-Methyl-3-azetidinemethanamine derivatives.
Scientific Research Applications
N-Methyl-3-azetidinemethanamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-3-azetidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-azetidinemethanamine dihydrochloride
- N-Ethyl-3-azetidinemethanamine dihydrochloride
- N-Propyl-3-azetidinemethanamine dihydrochloride
Uniqueness
N-Methyl-3-azetidinemethanamine dihydrochloride is unique due to its specific methyl substitution on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H14Cl2N2 |
|---|---|
Molecular Weight |
173.08 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-6-2-5-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H |
InChI Key |
RYGWZYHWTQKXOY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CNC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


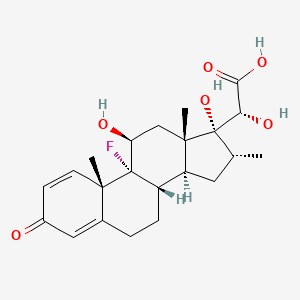
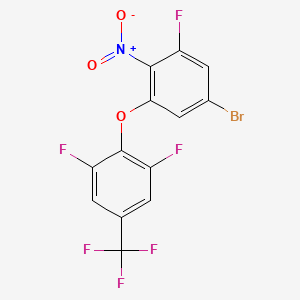
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
